![molecular formula C27H30N4O3 B12456889 2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol CAS No. 73954-58-2](/img/structure/B12456889.png)
2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenol group and an imidazolidine ring, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction is carried out under controlled conditions, often involving solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and imidazolidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of the imidazolidine ring produces corresponding amines.
Aplicaciones Científicas De Investigación
2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the imidazolidine ring can participate in coordination with metal ions. These interactions contribute to the compound’s biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Shares a similar phenol structure but differs in the imidazolidine ring.
Organotin (IV) complexes derived from Schiff base 1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: Similar Schiff base structure but with different metal coordination.
Propiedades
Número CAS |
73954-58-2 |
|---|---|
Fórmula molecular |
C27H30N4O3 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyphenyl)-3-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]imidazolidin-1-yl]ethyliminomethyl]phenol |
InChI |
InChI=1S/C27H30N4O3/c32-24-10-4-1-7-21(24)19-28-13-15-30-17-18-31(27(30)23-9-3-6-12-26(23)34)16-14-29-20-22-8-2-5-11-25(22)33/h1-12,19-20,27,32-34H,13-18H2 |
Clave InChI |
KDSMPPGYUMXFDK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(N1CCN=CC2=CC=CC=C2O)C3=CC=CC=C3O)CCN=CC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



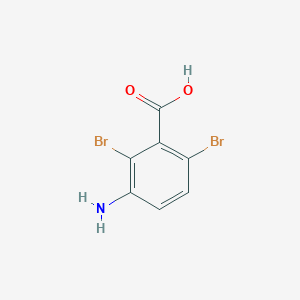
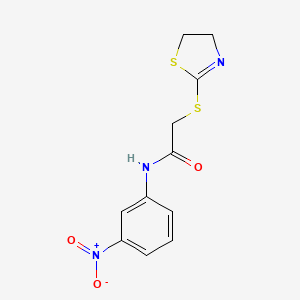
![5-(2-Methylphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12456823.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12456830.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12456837.png)
![(2E)-3-{1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl}prop-2-enoic acid; erbumine](/img/structure/B12456838.png)
![Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate](/img/structure/B12456844.png)
![[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12456849.png)
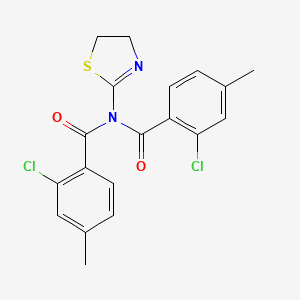
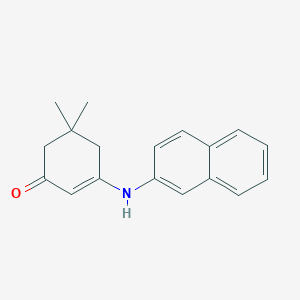
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide](/img/structure/B12456858.png)
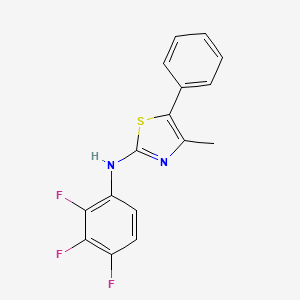
![2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid](/img/structure/B12456879.png)
